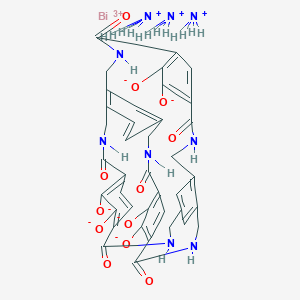
5-Chloropyridin-2-carbonylchlorid
Übersicht
Beschreibung
5-Chloropyridine-2-carbonyl chloride (5-Cl-PCC) is a chemical compound that has been used in the synthesis of drugs, agrochemicals, and other compounds. It is a colorless, crystalline solid that is soluble in organic solvents. 5-Cl-PCC is used in a variety of laboratory and industrial processes, including the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt in chemischen Reaktionen
Chloropyridin, das Chlorderivat von Pyridin, wird als Zwischenprodukt in vielen chemischen Reaktionen verwendet . Die Reaktivität von 2- und 3-substituierten Pyridinen unterscheidet sich von der des Stammmoleküls . Dies liegt daran, dass bei der Spaltung der C–P-Bindung sterische Wechselwirkungen auftreten .
Entwicklung von Pharmazeutika
Die Entwicklung von Pharmazeutika wird durch einen Mangel an Methoden behindert, die die C–H-Vorläufer von Pyridin-C–H-Liganden selektiv halogenieren können . Ein Verfahren, das als „Phosphoniumsalz-Installation“ bekannt ist, wurde eingeführt, um heterocyclische Phosphine an der 4-Position von Pyridin als Phosphoniumsalze zu installieren und diese dann durch Halogenid-Nukleophile zu ersetzen . Diese Strategie ist für die späte Halogenierung komplizierter Pharmazeutika wirksam .
Entwicklung von Agrochemikalien
Im Agrargeschäft wird Chloropyridin hauptsächlich zur Herstellung von Fungiziden und Insektiziden verwendet . Die Fähigkeit, die C–H-Vorläufer von Pyridin-C–H-Liganden selektiv zu halogenieren, ist entscheidend für die Entwicklung dieser Agrochemikalien .
Synthese von Metallkomplexen
Chloropyridin wird auch bei der Synthese von Metallkomplexen verwendet . Die selektive Halogenierung der C–H-Vorläufer von Pyridin-C–H-Liganden ist ein wichtiger Schritt in diesem Prozess
Wirkmechanismus
Target of Action
5-Chloropyridine-2-carbonyl chloride is a derivative of chloropyridine, which is primarily used as an intermediate in various chemical reactions Chloropyridines are generally used in the synthesis of pharmaceuticals, agrochemicals, and metal complexes .
Mode of Action
Chloropyridines are known to undergo reactions with nucleophiles, leading to the formation of pyridine derivatives . This suggests that 5-Chloropyridine-2-carbonyl chloride may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Chloropyridines are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
The transformation of chloropyridines into pyridine derivatives through reactions with nucleophiles could potentially lead to various downstream effects depending on the specific derivative formed .
Action Environment
The reactivity of chloropyridines can be influenced by steric interactions during the breaking of bonds in reactions .
Biochemische Analyse
Biochemical Properties
These reactions can lead to the formation of various pyridine derivatives, which can interact with different enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is known that chloropyridines can undergo nucleophilic substitution reactions, which could potentially lead to changes in gene expression or enzyme activity .
Eigenschaften
IUPAC Name |
5-chloropyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-1-2-5(6(8)10)9-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIASDXJZYOBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568181 | |
| Record name | 5-Chloropyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128073-03-0 | |
| Record name | 5-Chloro-2-pyridinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128073-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloropyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyridine-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)











![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B137287.png)
